Tyrosinase-IN-26

Enzyme kinetics Uncompetitive inhibition Tyrosinase

Tyrosinase-IN-26 (also designated as compound is a synthetic coumarin derivative that functions as an uncompetitive inhibitor of mushroom tyrosinase, with an IC50 value of 68.86 ± 4.11 µM. The compound suppresses melanin production in B16F10 murine melanoma cells and exhibits no significant cytotoxicity at concentrations up to 50 µM.

Molecular Formula C25H24N2O6
Molecular Weight 448.5 g/mol
Cat. No. B12379499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-26
Molecular FormulaC25H24N2O6
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC2=CC=CC=C2N1)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
InChIInChI=1S/C25H24N2O6/c1-3-32-25(30)21(13-17-10-15-6-4-5-7-20(15)26-17)27-23(28)11-16-12-24(29)33-22-14-18(31-2)8-9-19(16)22/h4-10,12,14,21,26H,3,11,13H2,1-2H3,(H,27,28)
InChIKeyZOQNHOZAUKFNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosinase-IN-26: A Lipophilic Coumarin-Derived Uncompetitive Tyrosinase Inhibitor for Melanogenesis Research


Tyrosinase-IN-26 (also designated as compound 13) is a synthetic coumarin derivative that functions as an uncompetitive inhibitor of mushroom tyrosinase, with an IC50 value of 68.86 ± 4.11 µM [1]. The compound suppresses melanin production in B16F10 murine melanoma cells and exhibits no significant cytotoxicity at concentrations up to 50 µM [1]. Its molecular formula is C25H24N2O6, with a molecular weight of approximately 448.5 g/mol [2]. Tyrosinase-IN-26 is primarily utilized as a research tool for investigating melanogenesis pathways and for comparative studies of tyrosinase inhibition mechanisms.

Why Tyrosinase-IN-26 Cannot Be Substituted by Kojic Acid or Other Common Tyrosinase Inhibitors


Tyrosinase-IN-26 exhibits a unique uncompetitive inhibition mechanism, distinguishing it from the predominantly competitive or mixed-type inhibition exhibited by widely used inhibitors such as kojic acid (KA) [1]. Furthermore, while the mushroom tyrosinase IC50 of Tyrosinase-IN-26 (68.86 µM) is less potent than that of KA (4.75 µM) in the same assay, this in vitro enzyme inhibition data fails to predict cellular efficacy [1]. In B16F10 melanoma cells, Tyrosinase-IN-26 at 50 µM suppresses melanogenesis approximately twice as effectively as KA at 100 µM, a discrepancy attributed to the compound's higher lipophilicity (cLogP 3.27 vs. KA -0.16) that facilitates superior cell membrane penetration [1]. Additionally, the use of mushroom tyrosinase as a screening target is known to yield results that poorly correlate with human tyrosinase inhibition, underscoring the importance of cellular and species-relevant validation that distinguishes Tyrosinase-IN-26's activity profile [2].

Quantitative Differentiation of Tyrosinase-IN-26: Head-to-Head Evidence vs. Kojic Acid and In-Class Comparators


Uncompetitive Inhibition Mechanism vs. Kojic Acid's Mixed-Type Inhibition

In enzyme kinetic studies using mushroom tyrosinase, Tyrosinase-IN-26 (compound 13) exhibited an uncompetitive inhibition mechanism, as evidenced by parallel Lineweaver-Burk plots [1]. In contrast, the reference inhibitor kojic acid (KA) displays a mixed-type inhibition pattern under similar conditions [2]. The IC50 of Tyrosinase-IN-26 was determined to be 68.86 ± 4.11 µM, while KA demonstrated an IC50 of 4.75 µM in the same assay system [1].

Enzyme kinetics Uncompetitive inhibition Tyrosinase

Superior Cellular Melanogenesis Suppression in B16F10 Cells Despite Lower Enzyme IC50

In B16F10 murine melanoma cells, Tyrosinase-IN-26 at 50 µM suppressed melanin production with approximately two-fold higher potency compared to kojic acid (KA) at 100 µM [1]. This cellular superiority is attributed to the compound's higher lipophilicity (cLogP 3.27) relative to KA (cLogP -0.16), which enhances membrane permeability and intracellular accumulation [1]. Notably, the enzyme inhibition assay using mushroom tyrosinase failed to predict this cellular outcome, as KA was more potent in the cell-free system (IC50 4.75 µM vs. 68.86 µM) [1].

Melanogenesis Cellular efficacy B16F10

Favorable Cytotoxicity Profile at Melanogenesis-Suppressing Concentrations

In MTT cytotoxicity assays using B16F10 cells, Tyrosinase-IN-26 at 25 µM and 50 µM maintained cell viability above 80% after 48 h of exposure [1]. Cytotoxicity became apparent only at 75 µM, where viability decreased to approximately 50% [1]. The study noted that Tyrosinase-IN-26 exhibited a "narrow cytotoxicity profile" compared to kojic acid (KA), although specific comparative viability data for KA at equivalent concentrations were not provided [1].

Cytotoxicity B16F10 Safety window

Anti-Lipid Peroxidation Activity as an Additional Antioxidant Feature

Among the synthesized coumarin derivatives, Tyrosinase-IN-26 (compound 13) was identified as one of several compounds (including 7, 9, 11-13, 15-18) that exhibited strong anti-lipid peroxidation activity [1]. Quantitative data for compound 13 specifically were not isolated; however, the class-level finding suggests potential dual functionality. No direct comparator data for kojic acid in the same anti-lipid peroxidation assay were reported.

Antioxidant Lipid peroxidation Coumarin

Cross-Species Relevance: Mushroom Tyrosinase Data vs. Human Tyrosinase Inhibitor Screening

Tyrosinase-IN-26's enzyme inhibition data were generated using mushroom tyrosinase, a common but imperfect model for human tyrosinase [1]. Studies have demonstrated that widely used inhibitors show stark potency differences between mushroom and human enzymes: kojic acid exhibits an IC50 > 500 µM against human tyrosinase [2] compared to 4.75-7.4 µM against mushroom tyrosinase [1][3]; arbutin displays IC50 values of 5.8 mM (human) vs. 85.1 mM (mushroom) [3]; and the resorcinyl-thiazole derivative Thiamidol shows an IC50 of 1.1 µM (human) vs. 108 µM (mushroom) [2]. No human tyrosinase data are currently available for Tyrosinase-IN-26.

Species specificity Human tyrosinase Screening

Optimal Research Applications of Tyrosinase-IN-26 Based on Validated Differentiation Data


Comparative Cellular Melanogenesis Studies in B16F10 Melanoma Models

Tyrosinase-IN-26 is well-suited for in vitro melanogenesis suppression experiments in B16F10 cells, where it demonstrates a clear efficacy advantage over kojic acid despite lower enzyme inhibition potency [1]. Researchers can utilize concentrations up to 50 µM without confounding cytotoxicity [1], enabling clean evaluation of anti-melanogenic effects.

Investigations of Uncompetitive Inhibition Kinetics and Mechanism-of-Action Studies

Given its unambiguous uncompetitive inhibition mechanism—confirmed by parallel Lineweaver-Burk plots—Tyrosinase-IN-26 serves as a valuable tool compound for studying the kinetic and structural determinants of uncompetitive tyrosinase inhibition [1]. This is particularly relevant for academic labs exploring non-classical inhibition modalities.

Lipophilicity-Driven Cellular Uptake and Intracellular Target Engagement Studies

The compound's high lipophilicity (cLogP 3.27) relative to standard hydrophilic inhibitors like kojic acid (cLogP -0.16) provides a rationale for investigating the relationship between physicochemical properties and cellular anti-melanogenic efficacy [1]. Tyrosinase-IN-26 may be used in permeability and intracellular accumulation studies.

Combination or Comparative Studies with Other Tyrosinase Inhibitors

Tyrosinase-IN-26 can be employed in combination studies with competitive inhibitors (e.g., arbutin, certain resorcinol derivatives) to explore potential synergistic or additive effects on melanogenesis, leveraging its distinct uncompetitive mechanism [1].

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